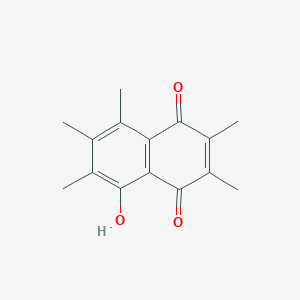
5-Hydroxy-2,3,6,7,8-pentamethylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,3,6,7,8-pentamethylnaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of five methyl groups and a hydroxyl group attached to the naphthalene ring, which significantly influences its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,3,6,7,8-pentamethylnaphthalene-1,4-dione typically involves the oxidation of 2,3,6,7,8-pentamethylnaphthalene. Common oxidizing agents used in this process include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is usually carried out in an acidic medium to facilitate the formation of the quinone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,3,6,7,8-pentamethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized naphthoquinones with diverse biological activities.
Scientific Research Applications
5-Hydroxy-2,3,6,7,8-pentamethylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its role in inhibiting β-secretase, an enzyme involved in the formation of β-amyloid plaques in Alzheimer’s disease.
Industry: Utilized in the production of dyes and pigments due to its stable quinone structure
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,3,
Properties
CAS No. |
61357-52-6 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
5-hydroxy-2,3,6,7,8-pentamethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O3/c1-6-7(2)11-12(14(17)8(6)3)15(18)10(5)9(4)13(11)16/h17H,1-5H3 |
InChI Key |
LGGKHQMXEPFFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1C)O)C(=O)C(=C(C2=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















